Technical Whitepaper: The Strategic Utility of 4-Chloro-6-(pyridin-4-yl)pyrimidine
Technical Whitepaper: The Strategic Utility of 4-Chloro-6-(pyridin-4-yl)pyrimidine
CAS: 954232-36-1
Formula: C
Part 1: Chemical Profile & Structural Significance
In the landscape of modern medicinal chemistry, 4-Chloro-6-(pyridin-4-yl)pyrimidine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its specific substitution pattern, which creates a unique electronic environment ideal for late-stage functionalization.
The Electronic "Push-Pull" System
The molecule consists of a central pyrimidine ring substituted at the 4-position with a chlorine atom and at the 6-position with a 4-pyridyl group.
-
Electrophilic Activation: The pyrimidine ring is inherently electron-deficient (π-deficient). The addition of the pyridine ring at C6 acts as a further electron-withdrawing group (EWG), significantly lowering the electron density at the C4 position.
-
The Labile Handle: Consequently, the C4-chlorine is highly activated toward Nucleophilic Aromatic Substitution (
). This allows researchers to displace the chlorine with amines, alkoxides, or thiols under mild conditions, installing complex "warheads" or solubility-enhancing groups. -
Binding Affinity: The 4-pyridyl moiety often serves as a critical hydrogen bond acceptor in the ATP-binding pockets of kinases (e.g., ROCK, JAK, or MAPK pathways), mimicking the adenine base of ATP.
Part 2: Synthetic Routes to the Core
The synthesis of CAS 954232-36-1 requires precision to avoid the formation of the bis-substituted byproduct (4,6-di(pyridin-4-yl)pyrimidine). The most robust industrial route utilizes a controlled Suzuki-Miyaura cross-coupling.
Protocol: Controlled Mono-Arylation
Objective: Selectively couple 4-pyridylboronic acid to one chloride of 4,6-dichloropyrimidine.
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Coupling Partner: 4-Pyridylboronic acid (0.9 - 1.0 equiv) [Note: Limiting the boronic acid is crucial]
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Base: Na
CO (2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
Addition: Add 4,6-dichloropyrimidine, 4-pyridylboronic acid, and base.
-
Catalyst Induction: Add Pd(PPh
) under a positive nitrogen stream. -
Thermal Cycle: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: Look for the mass ion [M+H]
= 192.0. If bis-coupled product ([M+H] ~ 235) exceeds 5%, lower the temperature or reduce boronic acid equivalents in future runs.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-product typically elutes before the bis-product due to the remaining halogen.
Visualization: Synthesis Workflow
Figure 1: Controlled Suzuki-Miyaura coupling pathway highlighting the critical stoichiometry check to prevent bis-arylation.
Part 3: Functionalization Strategies (The "Use")
Once the core is synthesized, the remaining chlorine atom serves as the functionalization point. The primary utility of this CAS is in Nucleophilic Aromatic Substitution (
Reaction Class: Displacement
Because the pyridine ring at C6 pulls electron density, the C4 position is significantly more reactive than in a simple chloropyrimidine.
Generic Protocol for Amine Introduction:
-
Solvent: n-Butanol (for high temp) or DMF (for solubility).
-
Base: DIPEA (N,N-Diisopropylethylamine) or K
CO . -
Nucleophile: Primary or secondary amine (e.g., morpholine, piperazine, aniline derivatives).
-
Conditions: 80–110°C, 2–12 hours.
Why this works: The transition state is stabilized by the resonance of the pyrimidine nitrogens and the inductive effect of the pyridine.
Data: Comparative Reactivity Profile
| Electrophile | Nucleophile (1.0 eq) | Conditions | Yield (%) | Insight |
| CAS 954232-36-1 | Aniline | n-BuOH, 100°C | 85-92% | Pyridine ring activates C-Cl bond. |
| 4-Chloropyrimidine | Aniline | n-BuOH, 100°C | 60-70% | Slower reaction; lacks C6 activation. |
| 2,4-Dichloropyrimidine | Aniline | n-BuOH, RT | Mix | Poor regioselectivity (C2 vs C4). |
Part 4: Applications in Drug Discovery[1][2]
This molecule is a precursor for Type I and Type II Kinase Inhibitors .
Mechanism of Action (Hypothetical): In a typical kinase inhibitor design:
-
Hinge Binder: The pyridine nitrogen (N of the C6 substituent) or the pyrimidine nitrogens often form hydrogen bonds with the "hinge region" of the kinase ATP pocket.
-
Solvent Front: The group installed at C4 (displacing the Cl) often projects into the solvent-exposed region, improving solubility and pharmacokinetic (PK) properties.
-
Target Specificity: The rigid bi-aryl geometry ensures the molecule fits into narrow hydrophobic clefts found in enzymes like ROCK (Rho-associated protein kinase) and JAK (Janus Kinase) .
Visualization: Pharmacophore Assembly
Figure 2: Structural logic of transforming the scaffold into a bioactive kinase inhibitor.
Part 5: Safety & Handling
While specific toxicological data for CAS 954232-36-1 is limited, it should be handled as a potent halogenated heterocycle .
-
Hazards: Likely a skin and eye irritant (H315, H319). Potential respiratory sensitizer due to the reactive chloro-group (alkylating potential).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bond over long periods).
-
Disposal: High-temperature incineration with scrubber for nitrogen oxides and HCl.
References
-
BenchChem. (2025).[1][2] 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine: Biological Activity and Synthesis. Retrieved from 3
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from 4
-
National Institutes of Health (NIH). (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from 5
-
Frontiers in Chemistry. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors. Retrieved from 6
-
ChemicalBook. (2025).[2][6] 4,6-Dichloropyrimidine Synthesis and Industrial Production. Retrieved from 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine | 1153412-18-0 | Benchchem [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 7. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
